molecular formula C24H19N3O5 B3512258 4-nitrobenzyl 3-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carboxylate

4-nitrobenzyl 3-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carboxylate

Cat. No.: B3512258
M. Wt: 429.4 g/mol
InChI Key: HLJADLKXQVVZDX-UHFFFAOYSA-N
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Description

4-nitrobenzyl 3-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carboxylate is a complex organic compound that belongs to the class of pyrazole derivatives This compound is characterized by its unique structure, which includes a pyrazole ring substituted with various functional groups such as nitrobenzyl, methoxyphenyl, and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-nitrobenzyl 3-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

  • Formation of the Pyrazole Ring: : The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. For instance, phenylhydrazine can react with acetylacetone under acidic conditions to form 1-phenyl-1H-pyrazole.

  • Introduction of the Carboxylate Group: : The carboxylate group can be introduced via esterification. This involves reacting the pyrazole derivative with a suitable carboxylic acid or its derivative in the presence of a catalyst such as sulfuric acid.

  • Substitution Reactions: : The nitrobenzyl and methoxyphenyl groups can be introduced through electrophilic aromatic substitution reactions. For example, nitration of benzyl alcohol followed by substitution with a methoxyphenyl group can yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the selection of cost-effective reagents and catalysts.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The nitro group in the compound can undergo reduction to form an amino group. This reaction typically requires reducing agents such as hydrogen gas in the presence of a palladium catalyst.

  • Reduction: : The compound can be reduced under specific conditions to yield various derivatives. For example, the nitro group can be reduced to an amine using reagents like tin(II) chloride in hydrochloric acid.

  • Substitution: : The aromatic rings in the compound can undergo electrophilic substitution reactions. For instance, halogenation can occur in the presence of halogens and a Lewis acid catalyst.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Tin(II) chloride, hydrochloric acid.

    Substitution: Halogens (e.g., chlorine, bromine), Lewis acids (e.g., aluminum chloride).

Major Products

    Reduction: Amino derivatives.

    Substitution: Halogenated derivatives.

Scientific Research Applications

4-nitrobenzyl 3-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carboxylate has several applications in scientific research:

  • Chemistry: : Used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various functionalization reactions.

  • Biology: : Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

  • Medicine: : Explored as a potential lead compound in drug discovery, particularly for its ability to interact with specific biological targets.

  • Industry: : Utilized in the development of specialty chemicals and materials, including dyes and polymers.

Mechanism of Action

The mechanism of action of 4-nitrobenzyl 3-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the aromatic rings can engage in π-π interactions with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-nitrobenzyl 3-(4-hydroxyphenyl)-1-phenyl-1H-pyrazole-4-carboxylate: Similar structure but with a hydroxy group instead of a methoxy group.

    4-nitrobenzyl 3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carboxylate: Contains a chloro group instead of a methoxy group.

Uniqueness

4-nitrobenzyl 3-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carboxylate is unique due to the presence of the methoxy group, which can influence its electronic properties and reactivity

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

(4-nitrophenyl)methyl 3-(4-methoxyphenyl)-1-phenylpyrazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19N3O5/c1-31-21-13-9-18(10-14-21)23-22(15-26(25-23)19-5-3-2-4-6-19)24(28)32-16-17-7-11-20(12-8-17)27(29)30/h2-15H,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLJADLKXQVVZDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN(C=C2C(=O)OCC3=CC=C(C=C3)[N+](=O)[O-])C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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